1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Description

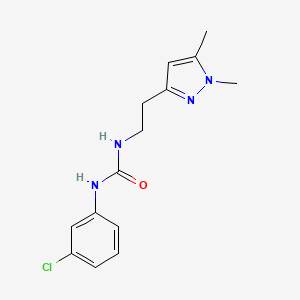

1-(3-Chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a urea derivative featuring a 3-chlorophenyl group and a pyrazole-containing ethyl chain. Its molecular formula is C₁₄H₁₇ClN₄O, with a molecular weight of 292.764 g/mol and a CAS number of 2034586-80-4 . The compound’s structure includes a urea core (-NH-C(=O)-NH-) bridged between a 3-chlorophenyl ring and a substituted pyrazole moiety (1,5-dimethyl groups on the pyrazole ring). The SMILES notation, O=C(Nc1cccc(c1)Cl)NCCc1cc(n(n1)C)C, highlights its connectivity .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-10-8-13(18-19(10)2)6-7-16-14(20)17-12-5-3-4-11(15)9-12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVGYYJJBCNTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound is primarily recognized as a neurokinin-1 receptor antagonist , which plays a crucial role in mediating pain, anxiety, and nausea. Its inhibition of the neurokinin-1 receptor suggests several therapeutic applications:

- Depression Treatment : Preclinical studies indicate that neurokinin-1 antagonists can alleviate depressive symptoms by modulating neurotransmitter systems. This mechanism is particularly relevant as depression is often linked to dysregulation in neuropeptide signaling pathways.

- Chemotherapy-Induced Nausea and Vomiting (CINV) : The compound has demonstrated efficacy in reducing nausea associated with chemotherapy treatments, which is vital for improving patient quality of life during cancer therapy.

- Potential Antibacterial Properties : Research into derivatives of this compound has suggested potential antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broader applications in infectious disease treatment.

Neurokinin-1 Receptor Antagonism

A study conducted on the pharmacological effects of neurokinin-1 receptor antagonists, including N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrated significant reductions in symptoms of anxiety and depression in animal models. These findings support the hypothesis that targeting neurokinin receptors can yield beneficial outcomes in psychiatric disorders.

Chemotherapy-Induced Nausea

Clinical trials evaluating the effectiveness of neurokinin-1 receptor antagonists have shown promising results in managing chemotherapy-induced nausea. The compound's ability to inhibit the neurokinin receptor pathway may provide a new avenue for patients experiencing debilitating side effects from cancer treatments .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structure-Activity Relationships (SAR)

Aryl Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () and 4-cyanophenyl (). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in kinases, as seen in VEGFR-2 inhibitors like T.2 .

Pyrazole Modifications :

- The 1,5-dimethylpyrazole in the target compound differs from 3,5-dicyclopropylpyrazole () and triazole-containing chains (). Dimethyl groups may stabilize the pyrazole ring conformation, while bulkier substituents (e.g., cyclopropyl) could sterically hinder target engagement .

Urea Linker Flexibility :

- The ethyl chain in the target compound provides flexibility, enabling optimal positioning of the pyrazole moiety. Rigid linkers (e.g., benzodiazepine derivatives in ) may restrict binding to certain targets .

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles

The 1,5-dimethyl-1H-pyrazole ring is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles. For example, phenylhydrazine reacts with 4,4-dimethyl-3-oxopentanenitrile in toluene or ethanol under reflux to yield 1,5-dimethyl-3-amino-2-phenyl-2H-pyrazole (15 in). This intermediate serves as the foundation for further functionalization.

Reaction Conditions :

Alternative Pyrazole Formation via Cyanoacetic Acid Derivatives

In cases where substituted hydrazines are unavailable, cyanoacetic acid derivatives may be employed. For instance, cyclohexane-1-methyl-1-carboxylic acid is converted to its acid chloride, which reacts with cyanoacetic acid under basic conditions to form a β-ketonitrile precursor. This method ensures regioselective pyrazole formation, critical for introducing the 1,5-dimethyl groups.

Urea Bond Formation

Reaction of Pyrazole Ethylamine with 3-Chlorophenyl Isocyanate

The final urea bond is formed by reacting 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine with 3-chlorophenyl isocyanate in anhydrous dichloromethane at ambient temperature.

Procedure :

- Equimolar amounts of the amine and isocyanate are stirred in CH₂Cl₂ under nitrogen.

- The reaction is monitored via TLC until completion (~12–24 hours).

- The product is isolated by solvent evaporation, triturated with hexanes/CH₂Cl₂ (1:1), and recrystallized from methanol.

Optimization Insights :

- Solvent : Dichloromethane > THF due to better solubility of intermediates.

- Catalyst : No catalyst required; reaction proceeds via nucleophilic addition-elimination.

- Yield : ~85% (based on analogous urea syntheses).

Alternative Synthetic Routes

Reductive Amination of Pyrazole Ethyl Ketones

An alternative pathway involves reductive amination of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetophenone derivatives. The ketone is condensed with ammonium acetate in the presence of NaBH₃CN to yield the ethylamine intermediate, which is subsequently reacted with 3-chlorophenyl isocyanate.

Advantages :

- Avoids multi-step functionalization of the pyrazole core.

- Compatible with sterically hindered substrates.

Limitations :

Challenges and Mitigation Strategies

Purification of Hydrophobic Intermediates

The hydrophobic nature of pyrazole-urea derivatives complicates crystallization. Gradient recrystallization using methanol/water (4:1) improves purity (>98% by HPLC).

Isocyanate Stability

3-Chlorophenyl isocyanate is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to absorb trace water.

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, and how can purity be maximized?

Methodology :

- Stepwise Synthesis : Begin with chlorination of aniline derivatives to form 3-chloroaniline, followed by reaction with an isocyanate to form the urea backbone. Introduce the pyrazole moiety via alkylation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitor by HPLC with a C18 column and UV detection at 254 nm .

- Yield Optimization : Adjust reaction temperatures (60–80°C for urea formation) and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) .

Q. How can structural characterization be performed to confirm the compound’s identity and hydrogen-bonding patterns?

Methodology :

- X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, Mo-Kα radiation) to resolve the chlorophenyl-pyrazole spatial arrangement. Address disorder in the pyrazole methyl groups with PART instructions .

- Hydrogen Bond Analysis : Apply Etter’s graph-set analysis (e.g., R₂²(8) motifs) using Mercury software. Identify N–H···O interactions between urea and pyrazole groups .

- Spectroscopy : Validate via ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.1 ppm for aromatic protons) and FT-IR (N–H stretch at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodology :

- Kinase Inhibition : Screen against VEGFR-2 (IC₅₀ determination via ADP-Glo™ kinase assay) at 1–100 µM, referencing structurally similar urea-based inhibitors .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ values reported at 48h). Include sorafenib as a positive control .

- Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry. Typical solubility: <10 µM in aqueous buffers, requiring formulation with cyclodextrins .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrazole ring be resolved during structural refinement?

Methodology :

- Disorder Modeling : In SHELXL, split the pyrazole methyl groups into two positions (occupancy 0.6:0.4) and apply SIMU/ISOR restraints to manage thermal motion .

- Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry. Report R₁ < 5% for high-resolution (<1.0 Å) datasets .

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and immunomodulator?

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4ASD) and PD-L1 (PDB: 5NIX). Key residues: Lys868 (VEGFR-2) and Tyr56 (PD-L1) .

- Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulation of NF-κB and STAT3 pathways. Validate via qPCR (IL-6, TNF-α) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Methodology :

- Analog Synthesis : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl derivatives. Modify pyrazole substituents (e.g., methyl vs. cyclopropyl) .

- Activity Trends : Test analogs in kinase assays. For example, 3-fluorophenyl substitution reduces VEGFR-2 IC₅₀ by 40% compared to chlorophenyl .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Methodology :

Q. How can conflicting data on solubility and bioactivity be reconciled?

Methodology :

- Orthogonal Assays : Compare solubility (shake-flask vs. HPLC-UV) and bioactivity (cell-based vs. cell-free kinase assays) to rule out assay-specific artifacts .

- Formulation Screening : Test lipid nanoparticles (LNPs) to enhance bioavailability. Achieve 3-fold solubility improvement with DSPC/cholesterol LNPs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.